2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Overview

Description

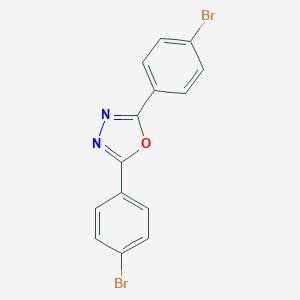

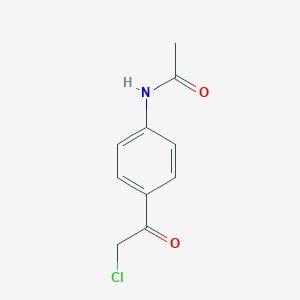

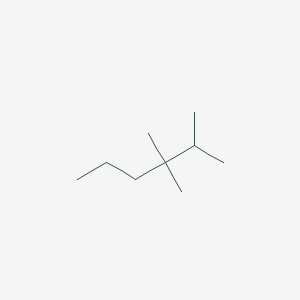

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound is characterized by having two 4-bromophenyl groups attached to the 2 and 5 positions of the oxadiazole ring.

Synthesis Analysis

The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, symmetrically substituted derivatives have been prepared using a palladium-catalyzed Suzuki cross-coupling reaction under phase transfer catalysis conditions . Another approach involves the optimized two-step synthesis starting from 4-nitrobenzoic acid and semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Additionally, derivatives of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles have been synthesized from methy 4-hydroxybenzoate and 4-cyanophenol, using a cyclodehydrating agent .

Molecular Structure Analysis

The molecular structure of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be characterized by spectroscopic techniques such as NMR and X-ray diffraction analysis. Single-crystal X-ray diffraction studies have been used to confirm the structures of certain derivatives . Computational studies, including density functional theory calculations, have been performed to compare X-ray geometric parameters and to analyze molecular electrostatic potential and frontier molecular orbitals, providing insights into the nucleophilic nature and kinetic stability of these compounds .

Chemical Reactions Analysis

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions to form different derivatives. For example, it can react with boronic acids in a Suzuki cross-coupling reaction to form symmetrically substituted hybrids . It can also be used as a precursor for the synthesis of electroluminescent materials . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include high density, thermal stability, and sensitivity to external stimuli, which can be determined by techniques like differential scanning calorimetry (DSC) . The fluorescence properties of these compounds are of particular interest, as they can be used for anion sensing and have potential applications in organic optical materials . The absorption and emission spectra, as well as electrochemical properties, have been studied to evaluate their suitability for various applications .

Scientific Research Applications

Synthesis and Spectral Characteristics : Derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole have been synthesized and characterized for their absorption and emission spectra, as well as electrochemical properties, potentially useful in materials science and chemistry (Kudelko, Jarosz, & Curie, 2015).

Electron Transport Materials : Certain derivatives of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole have been identified as promising materials for electron transport in organic optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu, Zhao, & Huang, 2007).

Ag(I)-Complexes for Supramolecular Structures : 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole has been used in the synthesis of silver(I) complexes, which are significant in creating supramolecular structures with potential applications in molecular recognition and separation technologies (Hou, Wu, Ma, & Dong, 2011).

Corrosion Inhibition : This compound and its derivatives have been studied for their effectiveness as corrosion inhibitors in various media, highlighting their potential applications in materials protection and engineering (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).

Optical Properties : The compound has been incorporated into novel materials with potential use in organic optical materials due to their interesting UV-Vis absorption and fluorescence emission spectra (He, Zhu, Yang, Hu, & Cao, 2009).

Thermodynamic Properties as Corrosion Inhibitor : Its thermodynamic properties when used as a corrosion inhibitor for mild steel in sulfuric acid media have been extensively studied, demonstrating high efficiency and offering insights into its inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Anion Chemosensors : Derivatives of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole have been used in the development of anion chemosensors, showing high selectivity for specific anions, which could be significant in environmental monitoring and analytical chemistry (Tong, Zhou, Wang, Jing, Wang, & Zhang, 2003).

Organic Photovoltaics : The compound has been integrated into the synthesis of π-conjugated polymers for applications in organic photovoltaics, indicating its potential in renewable energy technologies (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).

properties

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVZVIPOXMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941312 | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

CAS RN |

19542-05-3 | |

| Record name | 19542-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in material science?

A1: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole serves as a valuable building block in synthesizing polymers and hybrid materials for optoelectronic applications. Its symmetrical structure with two bromine atoms allows for further functionalization through reactions like the Suzuki cross-coupling. [, , ] For example, it has been used to create polymers that emit blue light, a crucial component in LED technology. [] Furthermore, its incorporation into porous hybrid polymers with polyhedral oligomeric silsesquioxanes (POSS) has shown promise in developing high-performance electrodes for supercapacitors. [] These applications highlight its potential in advanced materials for energy storage and light emission.

Q2: How does the Suzuki cross-coupling reaction contribute to the versatility of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole?

A2: The Suzuki cross-coupling reaction emerges as a powerful tool in modifying 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. This palladium-catalyzed reaction enables the replacement of the bromine atoms with a diverse range of aryl groups from boronic acids. [] This flexibility allows researchers to fine-tune the compound's properties, such as its absorption and emission spectra and electrochemical behavior. [] By incorporating different aryl groups, scientists can tailor the molecule for specific applications, ranging from light-emitting materials to components in energy storage devices.

Q3: What are the key structural features of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and how are they confirmed?

A3: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each attached at the para position to a bromine atom. Various spectroscopic techniques are employed to confirm its structure. These include Fourier transform infrared spectroscopy (FTIR), which helps identify functional groups like the oxadiazole ring, and solid-state ¹³C and ²⁹Si NMR spectroscopy, providing detailed insights into the carbon and silicon environments within the molecule. [] These methods confirm the successful synthesis and structural integrity of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives.

Q4: Has 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole demonstrated potential in enhancing the performance of energy storage devices?

A4: Yes, research indicates that incorporating 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole into hybrid polymers can lead to improved electrode materials for supercapacitors. Specifically, when used to create a porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrid (POSS-TPTh), it significantly enhances the electrochemical properties compared to other similar hybrids. [] The POSS-TPTh exhibits a higher specific capacity, attributed to its larger surface area and the presence of electron-rich phenyl groups stemming from the 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole derivative. [] This finding highlights the potential of this compound in boosting energy storage capabilities for supercapacitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)

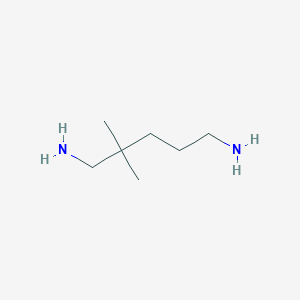

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)